(1S,4S)-N-Desmethyl Sertraline Hydrochloride

説明

A racemate of a metabolite of Sertraline. N-Desmethyl sertraline is significantly less active analogue as compared to the methylated compound, Sertraline.

作用機序

Target of Action

The primary target of (1S,4S)-N-Desmethyl Sertraline Hydrochloride, commonly known as Sertraline, is the serotonin transporter . This compound is a selective serotonin reuptake inhibitor (SSRI), similar to drugs such as Citalopram and Fluoxetine . The serotonin transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

Sertraline interacts with its target by binding to the serotonin transporter and inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonin stimulation of somatodendritic 5-HT1A and terminal autoreceptors .

Biochemical Pathways

The increased serotonin concentration affects various biochemical pathways. The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that lead to enhanced serotonergic neurotransmission .

Pharmacokinetics

Sertraline metabolism involves N-demethylation, N-hydroxylation, oxidative deamination, and glucuronidation of sertraline carbamic acid . Sertraline undergoes N-demethylation primarily catalyzed by cytochrome P450 (CYP) 2B6, with CYP2C19, CYP3A4, and CYP2D6 contributing to a lesser extent . These processes impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Sertraline’s action include increased mood and decreased anxiety, which are thought to be due to enhanced serotonergic neurotransmission . These effects are usually noticed after several weeks of therapy .

Action Environment

The action, efficacy, and stability of Sertraline can be influenced by various environmental factors. For instance, it has been found to show satisfactory results as a corrosion inhibitor on mild steel in 1 M HCl at a temperature range of 303 K -333 K . .

生化学分析

Biochemical Properties

The role of (1S,4S)-N-Desmethyl Sertraline Hydrochloride in biochemical reactions is complex. It interacts with various enzymes, proteins, and other biomolecules . For instance, Ketoreductases (KREDs) were employed to yield a key chiral precursor in the synthesis of Sertraline . The nature of these interactions is often characterized by high enantioselectivity .

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with Ketoreductases (KREDs) in the bioreduction process .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins .

Subcellular Localization

Information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

科学的研究の応用

Biochemical Pathways

The compound influences several biochemical pathways, including:

- Serotonin Regulation : Enhances serotonergic neurotransmission, affecting mood, appetite, and sleep.

- Neuronal Signaling : Modulates neuronal signaling pathways that are vital for cognitive functions .

Clinical Research

This compound is extensively studied for its efficacy in treating psychiatric disorders such as:

- Major Depressive Disorder (MDD)

- Obsessive-Compulsive Disorder (OCD)

- Generalized Anxiety Disorder (GAD)

These studies focus on both its therapeutic benefits and potential side effects compared to other SSRIs .

Metabolism Studies

Research has shown that this compound undergoes significant metabolic processes, including N-demethylation and glucuronidation. Understanding these metabolic pathways helps in assessing the pharmacokinetics of sertraline and its derivatives, providing insights into their safety and efficacy profiles .

Comparative Studies

A comparative analysis of this compound with other SSRIs highlights its unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sertraline | Selective serotonin reuptake inhibitor | Established antidepressant with known efficacy |

| Nor-sertraline | Sertraline analog | Lacks one methyl group; may exhibit different profiles |

| Fluoxetine | Selective serotonin reuptake inhibitor | Different structure but similar mechanism |

| Paroxetine | Selective serotonin reuptake inhibitor | Distinct side effect profile compared to sertraline |

This table illustrates how this compound may provide an alternative with potentially reduced side effects while maintaining efficacy in serotonin modulation.

Case Studies

Several case studies have explored the clinical implications of using this compound:

- Efficacy in Depression : A study demonstrated that patients treated with sertraline showed significant improvements in depressive symptoms compared to those receiving placebo treatments.

- Side Effect Profile : Another investigation noted fewer instances of adverse effects such as sexual dysfunction and weight gain with the use of this metabolite compared to traditional SSRIs .

特性

IUPAC Name |

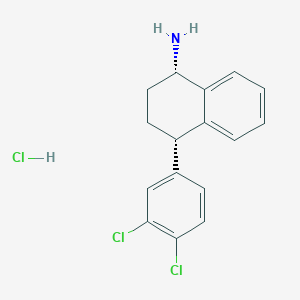

(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHIERZIRLOLD-RISSCEEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021658, DTXSID70986903 | |

| Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675126-10-0, 91797-57-8 | |

| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。